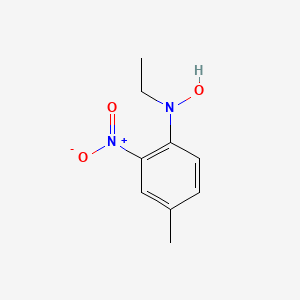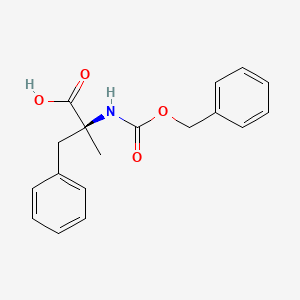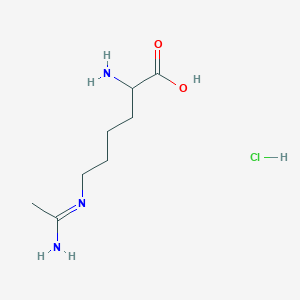
epsilon-Acetimidoyllysine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Acetimidoyllysine hydrochloride is a synthetic compound derived from lysine, an essential amino acid This compound is characterized by the presence of an acetimidoyl group attached to the epsilon-amino group of lysine, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Acetimidoyllysine hydrochloride typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.
Formation of the acetimidoyl group: The epsilon-amino group of the protected lysine is reacted with an acetimidoyl chloride in the presence of a base, such as triethylamine, to form the acetimidoyl derivative.
Deprotection: The protecting group is removed under acidic conditions to yield epsilon-Acetimidoyllysine.
Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Epsilon-Acetimidoyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetimidoyl group to an amine group.
Substitution: The acetimidoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in polar solvents.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted lysine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Epsilon-Acetimidoyllysine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of protein modifications and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of epsilon-Acetimidoyllysine hydrochloride involves its interaction with specific molecular targets. The acetimidoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect various cellular pathways and processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Epsilon-poly-L-lysine: A naturally occurring polymer with antimicrobial properties.
N-acetyllysine: A derivative of lysine involved in protein acetylation.
L-lysine hydrochloride: A common form of lysine used as a dietary supplement.
Uniqueness
Epsilon-Acetimidoyllysine hydrochloride is unique due to the presence of the acetimidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over other lysine derivatives in terms of specificity and functionality.
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H |
InChI Key |
HJYWSATZDBEAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


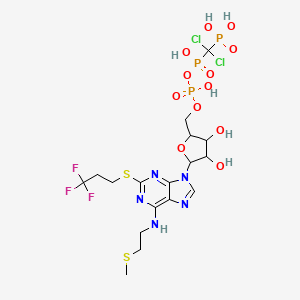
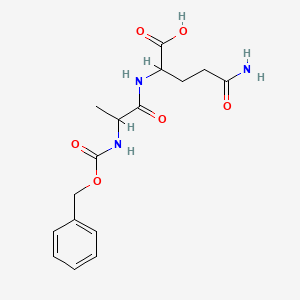
![9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene](/img/structure/B13390600.png)
![11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B13390604.png)
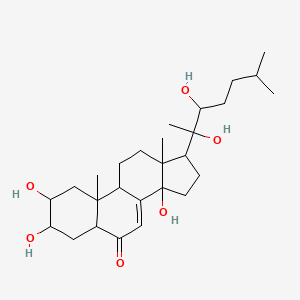
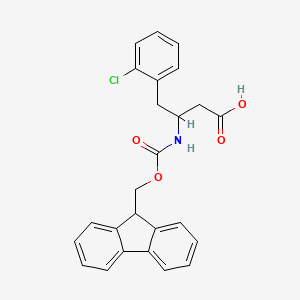
![(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid](/img/structure/B13390612.png)
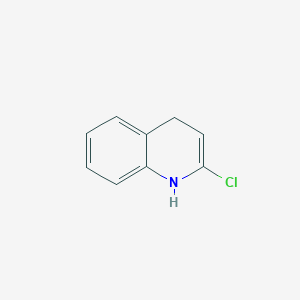
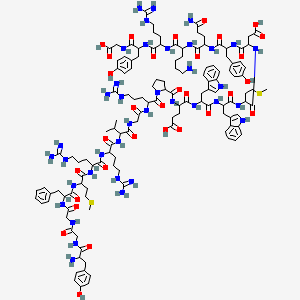
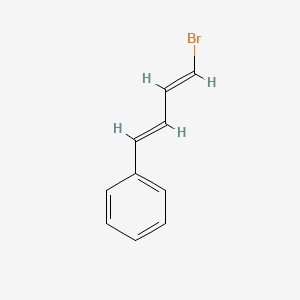
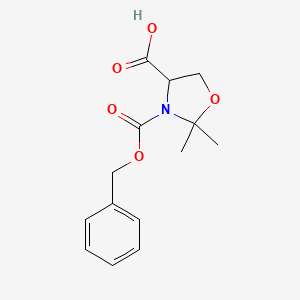
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate](/img/structure/B13390650.png)
